2-Cyclopropyl-5-fluorobenzoic acid
Overview
Description
2-Cyclopropyl-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many benzoic acid derivatives interact with enzymes or receptors in the body. The specific targets would depend on the exact structure of the compound and could range from enzymes involved in metabolic processes to receptors involved in signal transduction .
Mode of Action
The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects. The fluorine atom in the compound could form a strong hydrogen bond with an amino acid residue in the target protein, enhancing the compound’s binding affinity .
Biochemical Pathways
Benzoic acid derivatives could potentially affect a variety of biochemical pathways, depending on their specific targets. For example, they could inhibit or activate enzymes, alter receptor signaling, or affect gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a fluorine atom could affect the compound’s lipophilicity, potentially influencing its absorption and distribution . The compound could be metabolized by enzymes in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The nature of these interactions is often characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the enzyme .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions are often mediated by enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-cyclopropyl-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIZIMQCGMRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.